2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)butanamide
CAS No.: 422290-02-6
Cat. No.: VC4146753
Molecular Formula: C23H23BrN4O2S
Molecular Weight: 499.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422290-02-6 |
|---|---|
| Molecular Formula | C23H23BrN4O2S |
| Molecular Weight | 499.43 |
| IUPAC Name | 2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)butanamide |
| Standard InChI | InChI=1S/C23H23BrN4O2S/c1-2-20(22(29)25-13-15-6-5-11-30-15)31-23-27-17-10-9-14(24)12-16(17)21-26-18-7-3-4-8-19(18)28(21)23/h3-4,7-10,12,15,20H,2,5-6,11,13H2,1H3,(H,25,29) |
| Standard InChI Key | LHAIXFXULDGIBC-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)NCC1CCCO1)SC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42 |
Introduction
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that may include the formation of the benzimidazole and quinazoline rings, followed by the introduction of the sulfanyl group and the oxolan moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
-
Biological Activity
The biological evaluation of 2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)butanamide has been a focal point in recent research due to its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that derivatives of benzimidazole and quinazoline exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can effectively inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria.
Anticancer Activity
In addition to antimicrobial effects, compounds similar to 2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)butanamide have been evaluated for their anticancer properties against various cancer cell lines.
Table 2: Anticancer Activity Results
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 (Colorectal cancer) |
| N18 | 4.53 | HCT116 |
| Standard Drug | 9.99 | 5-Fluorouracil |
The results indicate that certain derivatives exhibit lower IC50 values compared to standard treatments, suggesting promising potential for further development as anticancer agents.
The compound 2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)butanamide represents a significant area of interest in medicinal chemistry due to its complex structure and promising biological activities. Ongoing research into its synthesis, characterization, and biological evaluation will likely yield valuable insights into its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume